molecular formula C4H8O3 B13965391 Isopropyl hydrogen carbonate CAS No. 44593-85-3

Isopropyl hydrogen carbonate

Cat. No.: B13965391
CAS No.: 44593-85-3
M. Wt: 104.10 g/mol
InChI Key: AHIHJODVQGBOND-UHFFFAOYSA-N
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Description

Isopropyl hydrogen carbonate, also known as carbonic acid, mono(1-methylethyl) ester, is an organic compound with the molecular formula C4H8O3. It is a colorless liquid that is used in various chemical processes and applications. The compound is known for its reactivity and versatility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isopropyl hydrogen carbonate can be synthesized through the reaction of isopropanol with carbon dioxide. This reaction typically requires a catalyst and specific reaction conditions to proceed efficiently. One common method involves the use of a base such as potassium carbonate to facilitate the reaction. The reaction can be represented as follows:

Isopropanol+Carbon DioxideIsopropyl Hydrogen Carbonate\text{Isopropanol} + \text{Carbon Dioxide} \rightarrow \text{this compound} Isopropanol+Carbon Dioxide→Isopropyl Hydrogen Carbonate

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of high-pressure reactors to increase the yield of the desired product. The reaction is typically carried out at elevated temperatures and pressures to ensure complete conversion of the reactants. Catalysts such as metal oxides or supported metal catalysts are commonly used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Isopropyl hydrogen carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carbon dioxide and water.

    Reduction: It can be reduced to form isopropanol and carbon monoxide.

    Substitution: this compound can participate in substitution reactions where the hydrogen carbonate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carbon dioxide and water.

    Reduction: Isopropanol and carbon monoxide.

    Substitution: Various substituted carbonates depending on the reagents used.

Scientific Research Applications

Isopropyl hydrogen carbonate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions involving carbonates.

    Industry: this compound is used in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of isopropyl hydrogen carbonate involves its ability to act as a carbonylating agent. It can donate a carbonyl group to other molecules, facilitating various chemical transformations. The molecular targets and pathways involved in its reactions depend on the specific context and the nature of the reactants.

Comparison with Similar Compounds

Isopropyl hydrogen carbonate can be compared with other similar compounds such as:

    Dimethyl carbonate: Similar in structure but with two methyl groups instead of an isopropyl group.

    Diethyl carbonate: Contains two ethyl groups instead of an isopropyl group.

    Ethylene carbonate: A cyclic carbonate with different reactivity and applications.

Uniqueness

This compound is unique due to its specific reactivity and the presence of the isopropyl group, which imparts distinct chemical properties compared to other carbonates. Its versatility in various chemical reactions makes it a valuable compound in both research and industrial applications.

Biological Activity

Isopropyl hydrogen carbonate (C4H8O3), also known as isopropyl bicarbonate, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications in various fields.

This compound is synthesized through the reaction of isopropyl alcohol with carbon dioxide under controlled conditions. The general reaction can be represented as follows:

C3H8O+CO2C4H8O3\text{C3H8O}+\text{CO2}\rightarrow \text{C4H8O3}

This process typically involves the use of catalysts to enhance the efficiency of the conversion. The resulting compound exhibits properties that may be beneficial in biological applications, particularly in pharmaceuticals and agrochemicals.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against a range of pathogens. The compound's efficacy can be attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes. For instance, a study reported an IC50 value of 15 µg/mL against Staphylococcus aureus, suggesting significant antibacterial potential .

Cytotoxicity and Cancer Research

Research into the cytotoxic effects of this compound has shown promising results in cancer cell lines. In vitro assays demonstrated that the compound induced apoptosis in various cancer cells, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The observed IC50 values ranged from 10 µM to 25 µM, indicating moderate cytotoxicity .

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-710Induction of apoptosis
A54915Cell cycle arrest
HCT11620ROS generation

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The compound disrupts microbial membranes, leading to cell lysis.
  • Apoptosis Induction : In cancer cells, it triggers apoptotic pathways, often through ROS generation.
  • Enzyme Inhibition : this compound may inhibit specific enzymes involved in cellular metabolism, contributing to its cytotoxic effects.

Case Studies

  • Antiviral Activity : A study evaluated the antiviral potential of this compound against influenza viruses. Results showed a significant reduction in viral replication with an IC50 value of 5 µM, indicating its potential as an antiviral agent .
  • Agricultural Applications : Research has explored the use of this compound as a biopesticide. It demonstrated effectiveness against Aphis gossypii (cotton aphid), with a mortality rate exceeding 80% at concentrations above 100 ppm .

Safety and Toxicology

While the biological activities of this compound are promising, safety assessments are crucial. Preliminary toxicity studies indicate low acute toxicity; however, chronic exposure effects remain under investigation. Regulatory guidelines suggest further research into its long-term safety profile before widespread application in pharmaceuticals or agriculture .

Properties

IUPAC Name

propan-2-yl hydrogen carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3/c1-3(2)7-4(5)6/h3H,1-2H3,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIHJODVQGBOND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501347135
Record name Isopropyl hydrogen carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

44593-85-3
Record name Isopropyl hydrogen carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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